(E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide
CAS No.: 300813-79-0
Cat. No.: VC4994127
Molecular Formula: C14H12BrNO2
Molecular Weight: 306.159
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300813-79-0 |
|---|---|
| Molecular Formula | C14H12BrNO2 |
| Molecular Weight | 306.159 |
| IUPAC Name | (E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C14H12BrNO2/c1-10-5-6-13(18-10)7-8-14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17)/b8-7+ |
| Standard InChI Key | MSEWEANURNVZBX-BQYQJAHWSA-N |
| SMILES | CC1=CC=C(O1)C=CC(=O)NC2=CC(=CC=C2)Br |
Introduction
(E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide is a complex organic compound featuring both aromatic and heterocyclic components. Its unique structure, which includes a bromophenyl group and a furan moiety, makes it an interesting subject for research in medicinal chemistry. This compound is classified as an organic aromatic amide due to the presence of these functional groups.
Synthesis of (E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide
The synthesis of this compound typically involves organic chemistry methods that form amides or acrylamides from corresponding amines and acid derivatives. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Synthetic Route
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Starting Materials: The synthesis may start with 3-bromophenylamine and a suitable furan derivative.
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Reaction Conditions: The reaction involves forming an amide bond, typically using acryloyl chloride or a similar reagent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
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Purification Techniques: Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to assess conversion rates and product formation.
Chemical Reactions and Stability
(E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions typical for acrylamides, including Michael addition reactions. The compound is generally stable under standard laboratory conditions but is sensitive to strong acids or bases.
Stability and Handling
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Stability Conditions: Stable under standard laboratory conditions.
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Sensitivity: Sensitive to strong acids or bases.
Biological Activity and Potential Applications
Studies on similar compounds suggest that derivatives with aromatic and heterocyclic structures often exhibit significant biological activity, including anti-cancer properties. The mechanism of action involves interaction with biological targets, potentially influencing cellular pathways.
Potential Applications
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Medicinal Chemistry: Potential applications in drug discovery and development, particularly in the design of new therapeutic agents.
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Biological Activity: Exhibits potential biological activity, including anti-cancer properties.
Comparison with Similar Compounds
Similar compounds, such as N-(5-bromo-2-methylphenyl)acrylamide, also feature aromatic and acrylamide moieties but differ in their specific functional groups and biological activities. These differences can affect their reactivity and potential therapeutic applications.
Comparison Table
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| (E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide | Not explicitly provided | Approximately 284.14 g/mol | Potential anti-cancer properties |
| N-(5-bromo-2-methylphenyl)acrylamide | C10H10BrNO | Approximately 227.1 g/mol | Antimicrobial and anticancer properties |
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